molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B181953
CAS RN: 21260-41-3
M. Wt: 202.21 g/mol
InChI Key: HLHZQJPJPNQANY-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 7-hydroxycoumarin, is a naturally occurring substance found in a variety of plants, including the common buttercup (Ranunculus spp.). It is a member of the coumarin family, which includes a variety of substances found in plants and fungi. 7-Hydroxycoumarin has been studied for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, it has been investigated for its potential use in the synthesis of pharmaceuticals.

Scientific Research Applications

  • Neurological and Tranquilizing Properties : Modified Mannich bases of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives have been found to possess tranquilizing and neuroleptic properties, suggesting potential applications in treating neurological disorders (Garazd et al., 2003).

  • Antimicrobial Activity : Chromene derivatives, including those related to this compound, have shown significant antimicrobial activities against various bacterial and fungal species, indicating potential use in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

  • Steroid Sulfatase Inhibition : Several studies have focused on the synthesis of bicoumarin and coumarin derivatives, including this compound, as inhibitors of steroid sulfatase enzyme. These compounds show potential in the treatment of hormone-dependent breast cancer (Demkowicz et al., 2015); (Kozak et al., 2014).

  • Antioxidant and Antimicrobial Properties : Certain hydroxy-3-pyrazolyl-4H-chromen-4-ones and their derivatives have shown promising antimicrobial and antioxidant activities, expanding their potential applications in pharmaceuticals (Hatzade et al., 2008).

  • Antihyperlipidemic Agent : A derivative of this compound has been investigated for its effects on atherogenic index and gene expressions related to lipid metabolism in hyperlipidemic rats, indicating potential use as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

  • Synthesis of Warfarin and Analogs : The compound has been utilized in the synthesis of Warfarin and its analogs, important anticoagulant medications, indicating its role in the development of therapeutic agents (Alonzi et al., 2014).

  • Anticancer Drug Leads : Chromene derivatives have been explored for their potential as leads in developing new anticancer drugs, with studies focusing on their interactions with DNA and potential biological activity (Santana et al., 2020).

  • Colorimetric Detection of Thiols : A chromene derivative has been developed as a colorimetric probe for detecting thiols, which could have applications in chemical and biological sensing (Huo et al., 2009).

properties

IUPAC Name

7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZQJPJPNQANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415794
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21260-41-3
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one a compound of interest in pharmaceutical research?

A1: This compound serves as a scaffold for developing novel steroid sulfatase (STS) inhibitors [, ]. STS plays a crucial role in estrogen biosynthesis, and inhibiting its activity is a promising strategy for treating hormone-dependent cancers, such as breast cancer.

Q2: How does the structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one influence its activity as an STS inhibitor?

A2: Research indicates that introducing phosphate groups to the core structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can significantly enhance its inhibitory effects on STS []. This highlights the importance of specific structural modifications in optimizing the compound's potency as a potential therapeutic agent. Additionally, a study exploring the biotransformation of this compound by fungi found that it readily undergoes selective hydroxylation, suggesting its potential for further structural diversification [].

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